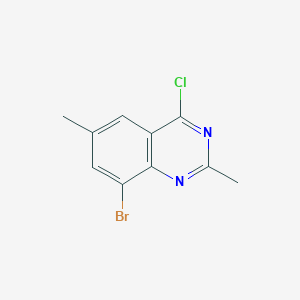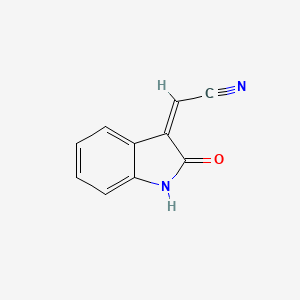![molecular formula C13H15N3O5S B11824534 methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)
methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can then be further modified to introduce the nitro and sulfamate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the sulfamate group.
Wissenschaftliche Forschungsanwendungen
Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfamate group can also participate in interactions with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-nitro-1,3-dihydro-2H-indol-2-one: A structurally similar compound with a nitro group and indole ring.
1’-Methyl-5’-nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indol]-2’-one: Another spirocyclic compound with similar functional groups.
Uniqueness
Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its specific spirocyclic structure and the presence of both nitro and sulfamate groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H15N3O5S |
|---|---|
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
methyl N-(5-nitrospiro[1H-indole-3,1'-cyclopentane]-2-ylidene)sulfamate |
InChI |
InChI=1S/C13H15N3O5S/c1-21-22(19,20)15-12-13(6-2-3-7-13)10-8-9(16(17)18)4-5-11(10)14-12/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
AHHZSLGOCARHSX-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)N=C1C2(CCCC2)C3=C(N1)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)




![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)





![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)
